3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine
Description
3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a furan ring at the 3-position and a piperazine moiety modified with a 1,3-oxazol-4-ylmethyl group at the 6-position. This structure combines aromatic and nitrogen-rich heterocycles, which are known to enhance bioavailability and pharmacological activity . The piperazine linker is a common pharmacophore in medicinal chemistry, facilitating interactions with biological targets such as receptors and enzymes. The furan and oxazole groups contribute to electronic and steric properties that may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
4-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-2-15(23-9-1)14-3-4-16(19-18-14)21-7-5-20(6-8-21)10-13-11-22-12-17-13/h1-4,9,11-12H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAZBSCKTGBQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC=N2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Nucleophilic Substitution Pathway
The primary synthetic route involves sequential nucleophilic substitutions on a pyridazine core. 3,6-Dichloropyridazine serves as the foundational scaffold, with chlorine atoms at positions 3 and 6 replaced by furan-2-yl and piperazine derivatives, respectively. Key steps include:
- Piperazine Functionalization : The 6-chloro position undergoes substitution with 4-[(1,3-oxazol-4-yl)methyl]piperazine under reflux in ethanol with triethylamine as a base.
- Furan Coupling : The 3-chloro position is subsequently replaced via Suzuki-Miyaura cross-coupling with furan-2-ylboronic acid, employing palladium catalysts.
Multi-Step Assembly Approach
An alternative method constructs the pyridazine ring de novo using cyclocondensation reactions:
Experimental Procedures
Stepwise Synthesis from 3,6-Dichloropyridazine
Preparation of 6-Chloro-3-(furan-2-yl)pyridazine
Reagents :
- 3,6-Dichloropyridazine (1.2 eq)
- Furan-2-boronic acid (1.5 eq)
- Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (3 eq)
- DME/H₂O (4:1)
Procedure :
- Combine reagents under nitrogen atmosphere.
- Heat at 85°C for 12 hr.
- Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (hexane/EtOAc 7:3).
Yield : 68% (pale yellow crystals)
Piperazine Incorporation
Reagents :
- 6-Chloro-3-(furan-2-yl)pyridazine (1 eq)
- 4-[(1,3-Oxazol-4-yl)methyl]piperazine (1.2 eq)
- K₂CO₃ (2 eq), acetone
Procedure :
- Reflux mixture at 60°C for 24 hr.
- Filter and concentrate under reduced pressure.
- Recrystallize from ethanol/water (9:1).
Yield : 82% (white powder)
Spectral Validation Data
Reaction Optimization
Mechanistic Considerations
Applications and Derivatives
Biological Activity Correlations
Structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of this compound show significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves enzyme inhibition and disruption of bacterial cell wall synthesis .
Anti-inflammatory Properties
Studies have demonstrated that compounds similar to 3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine exhibit potent anti-inflammatory effects. For instance, certain derivatives have been shown to inhibit cyclooxygenase enzymes (COX) effectively, leading to reduced inflammation in animal models .
Analgesic Effects
This compound has been investigated for its analgesic properties. In various studies, it has shown effectiveness comparable to standard analgesics like acetaminophen in reducing pain responses in animal models .
Antihypertensive Activity
Research has indicated that some derivatives possess antihypertensive effects, making them potential candidates for managing high blood pressure. These compounds have been evaluated using non-invasive methods and have shown promising results in lowering blood pressure .
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Furan Ring Formation | Cyclization | Furan derivatives |
| Oxazole Ring Formation | Cyclization | Hydroxylamine hydrochloride |
| Piperazine Ring Formation | Mannich Reaction | Substituted amines |
| Pyridazine Ring Formation | Condensation | Hydrazine derivatives |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that specific derivatives inhibited the growth of resistant bacterial strains, showcasing their potential as new antibiotics.
- Anti-inflammatory Trials : In vivo trials showed that certain analogs significantly reduced edema in rat models compared to control groups treated with standard anti-inflammatory drugs like celecoxib .
- Analgesic Studies : Research indicated that some derivatives exhibited analgesic effects comparable to traditional pain relievers in various animal models .
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyridazine Derivatives with Piperazine Substituents
- 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): This compound replaces the furan and oxazole groups with a chloro substituent and a 4-chlorophenoxypropyl-piperazine chain. It exhibits anti-bacterial and anti-viral activities, attributed to the chloro substituent’s electron-withdrawing effects and the piperazine linker’s flexibility. The absence of aromatic heterocycles (e.g., furan/oxazole) reduces its metabolic stability compared to the target compound .
- The nitro group enhances electron-deficient properties, improving antimicrobial activity but increasing toxicity.
Compounds with Isoxazolo-Pyridazine Cores
- 4-(Thiophen-2-yl)-7-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)isoxazolo[3,4-d]pyridazine ():
This analogue substitutes furan with thiophene, enhancing lipophilicity and membrane permeability. However, thiophene’s larger atomic radius may sterically hinder target binding compared to the smaller furan group in the target compound .
Key Research Findings
Piperazine Modifications: The oxazolylmethyl-piperazine group in the target compound is structurally distinct from the chlorophenoxypropyl-piperazine in . The oxazole’s nitrogen atoms may facilitate hydrogen bonding with biological targets, improving binding affinity over chlorine-substituted analogues .
Heterocyclic Substitutions : Replacing furan with thiophene (as in ) increases molar refractivity but may introduce steric clashes in enzyme-active sites. Furan’s smaller size and oxygen atom likely optimize both binding and pharmacokinetics .
Antimicrobial Potency: Pyridazine derivatives with electron-withdrawing groups (e.g., nitro, chloro) show stronger antimicrobial activity but higher cytotoxicity.
Biological Activity
The compound 3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by case studies and data tables.
Chemical Structure
The compound features a furan ring, a pyridazine core, and a piperazine moiety, which are known for their diverse biological activities. The structural representation is as follows:
| Component | Structure |
|---|---|
| Furan | Furan |
| Pyridazine | Pyridazine |
| Piperazine | Piperazine |
1. Antibacterial Activity
Research indicates that derivatives of furan compounds exhibit significant antibacterial properties. For instance, studies have demonstrated that certain furan derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus effectively.
Case Study:
A recent study evaluated the antibacterial efficacy of various furan derivatives against multiple bacterial strains. The compound This compound showed promising results with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli and 64 µg/mL against S. aureus .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
| Proteus vulgaris | 48 |
2. Anticancer Activity
The anticancer properties of the compound have also been explored. In vitro studies using HeLa cells (cervical cancer) revealed that the compound induces apoptosis through mitochondrial pathways.
Research Findings:
A study reported an IC50 value of 0.15 ± 0.05 µg/mL , indicating strong cytotoxicity against HeLa cells. The proposed mechanism involves disruption of mitochondrial membrane potential and subsequent activation of caspases .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using animal models. It was found to significantly reduce inflammation markers in induced models of paw edema.
Data Summary:
The compound exhibited a reduction in paw swelling by approximately 45% compared to control groups, demonstrating its potential as an anti-inflammatory agent .
The mechanisms underlying the biological activities of This compound are complex and multifaceted:
- Antibacterial Mechanism: Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Mechanism: Induction of apoptosis via mitochondrial dysfunction and caspase activation.
- Anti-inflammatory Mechanism: Modulation of cytokine release and inhibition of inflammatory mediators.
Q & A
Basic: What are the key synthetic routes for 3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine, and how are intermediates characterized?
Answer:
The compound is synthesized via multi-step pathways involving:
Core Formation: Coupling of pyridazine with furan-2-yl groups via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .
Piperazine Functionalization: Introduction of the oxazolylmethyl group to the piperazine ring via alkylation or reductive amination, often requiring anhydrous conditions (e.g., DMF, THF) and catalysts like Pd/C .
Purification: Column chromatography or recrystallization to isolate intermediates and final products .
Characterization Methods:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regioselectivity and substituent positions .
- Mass Spectrometry: High-resolution MS for molecular weight validation .
- HPLC: Purity assessment (>95% for biological assays) .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- X-ray Crystallography: Resolves atomic-level geometry, particularly for resolving piperazine ring conformation and substituent orientation .
- FT-IR Spectroscopy: Identifies functional groups (e.g., C=N in oxazole, C-O in furan) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability, critical for storage and formulation .
Example Data:
| Technique | Key Findings | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.21 (s, oxazole-H), δ 6.78 (furan-H) | |
| HRMS | [M+H]+: Calculated 396.48, Found 396.47 |
Advanced: How do structural modifications (e.g., oxazole vs. pyrazole substituents) influence bioactivity?
Answer:
Comparative studies of analogs reveal:
- Oxazole vs. Pyrazole: Oxazole enhances metabolic stability due to reduced CYP450 interactions, while pyrazole derivatives show higher affinity for serotonin receptors .
- Piperazine Substitution: Bulky groups (e.g., sulfonyl) improve target selectivity but reduce solubility, requiring formulation optimization .
Structure-Activity Relationship (SAR) Insights:
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| Oxazolylmethyl | Enhanced kinase inhibition (IC50 ↓ 20%) | |
| 4-Chlorophenyl | Increased cytotoxicity (HeLa cells) |
Advanced: What experimental strategies resolve contradictions in biological data (e.g., conflicting IC50 values)?
Answer:
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish direct binding vs. allosteric effects .
- Computational Modeling: Docking studies (e.g., AutoDock Vina) identify binding pose variations caused by solvent effects or protein flexibility .
- Metabolic Profiling: LC-MS/MS to assess compound stability in assay media, which may artifactually alter potency .
Advanced: How can researchers optimize pharmacokinetics for in vivo studies?
Answer:
- LogP Adjustment: Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
- Prodrug Design: Mask acidic/basic moieties (e.g., esterification of carboxylic acids) to enhance oral bioavailability .
- In Vivo PK Studies: Monitor plasma half-life (t₁/₂) and tissue distribution via radiolabeling (³H/¹⁴C) in rodent models .
Basic: What are the primary biological targets of this compound, and how are they validated?
Answer:
- Kinase Inhibition: Screened against EGFR, BRAF, and CDK2 using fluorescence-based kinase assays .
- Receptor Binding: Radioligand displacement assays (e.g., ³H-5-HT for serotonin receptors) .
Validation Criteria: - Dose-dependent response curves (R² > 0.95).
- Negative controls (e.g., staurosporine for kinase assays) .
Advanced: What computational tools predict off-target interactions?
Answer:
- PharmaDB Screening: Identifies off-targets via similarity-based searches against ChEMBL or PubChem .
- Machine Learning: QSAR models trained on Tox21 datasets predict hepatotoxicity and cardiotoxicity risks .
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
